N-(4-ethoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
N-(4-ethoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine-carboxamide core substituted with a 4-ethoxyphenyl group and a 5-fluoropyrimidin-2-yloxy moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-2-24-14-5-3-13(4-6-14)21-17(23)22-8-7-15(11-22)25-16-19-9-12(18)10-20-16/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTRMECWTSKOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with both a 4-ethoxyphenyl group and a 5-fluoropyrimidine moiety. This unique structure contributes to its biological activity by influencing interactions with biological targets.
The mechanism of action for this compound involves the inhibition of specific enzymes, particularly those associated with nucleic acid metabolism. The fluoropyrimidine component is known to interfere with nucleoside analogs, which can disrupt DNA synthesis and repair mechanisms in target cells . The pyrrolidine ring enhances the binding affinity to these targets, potentially increasing the compound's efficacy.
Antiviral and Anticancer Properties
Research indicates that compounds with similar structures exhibit antiviral and anticancer activities. For instance, pyrrolidine-functionalized nucleosides have shown promise in inhibiting viral reverse transcriptases and mammalian DNA polymerases . The biological evaluation of these compounds suggests that modifications to the pyrrolidine structure can significantly impact their activity.
Inhibition Studies
A series of studies have demonstrated that pyrrolidine carboxamides can act as inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid elongation cycle in Mycobacterium tuberculosis. This inhibition is crucial for developing new antituberculosis agents .
Case Studies
- Anticancer Activity : A study evaluating similar pyrrolidine derivatives found that they exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. The most potent derivatives showed IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, compared to doxorubicin's IC50 of 3.23 µg/mL .
- Antiviral Efficacy : Another investigation revealed that certain pyrrolidine derivatives could effectively inhibit viral replication in vitro, although their cellular uptake was limited. Modifications to enhance bioavailability were suggested to improve their therapeutic potential .
Data Table: Biological Activities of Pyrrolidine Derivatives
Comparison with Similar Compounds
N-Benzamide Derivatives ()
Compounds 5–8 () share a benzamide backbone but differ in aromatic substituents:
- Compound 5 : 4-Methoxyphenyl
- Compound 6 : 4-Ethoxyphenyl
- Compound 7 : 4-Propoxyphenyl
- Compound 8 : 4-Isopropoxyphenyl
Key Differences :
- The ethoxy group in the target compound (vs. methoxy, propoxy, or isopropoxy) balances lipophilicity and metabolic stability. Ethoxy’s intermediate chain length may enhance membrane permeability compared to shorter methoxy groups while avoiding excessive hydrophobicity from longer alkyl chains (propoxy/isopropoxy) .
Pyrrolidine-Carboxamide Derivatives with Heterocyclic Moieties
- Compound 34 () : Features a 4-fluoro-3-(piperidin-1-yl)imidazo[1,2-a]pyrimidin-7-yl group. The imidazopyrimidine core likely enhances π-π stacking in proteasome binding but introduces steric bulk compared to the target compound’s pyrimidinyloxy linker .
- Compound in : Incorporates a 1,3,4-thiadiazole ring, which is electron-withdrawing and may alter metabolic pathways compared to the fluoropyrimidine group in the target compound .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Compounds
Key Insights :
- The target compound’s 5-fluoropyrimidin-2-yloxy group offers metabolic resistance compared to imidazopyrimidine (Compound 34) or thiadiazole () cores, which may undergo faster oxidative degradation .
- The 4-ethoxyphenyl group provides moderate hydrophobicity, favoring blood-brain barrier penetration over more polar morpholino (Compound 39) or tetrahydrofuran (Compound 10) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
